![molecular formula C15H20N4O3S2 B7548166 1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7548166.png)
1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of monoamine oxidase B (MAO-B) and has been used to induce Parkinson's disease in animal models.
作用機序
1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide acts by inhibiting the activity of MAO-B, an enzyme that is responsible for the breakdown of dopamine in the brain. The inhibition of MAO-B leads to an accumulation of dopamine in the brain, which can cause oxidative stress and damage to dopaminergic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the selective destruction of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This, in turn, leads to the development of Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia.
実験室実験の利点と制限
One of the advantages of using 1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide in lab experiments is that it can induce Parkinson's disease-like symptoms in animal models, making it a useful tool for studying the disease. However, one limitation of using this compound is that it is a potent neurotoxin and can cause significant damage to dopaminergic neurons, making it difficult to use in human studies.
将来の方向性
There are several future directions for the use of 1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide in scientific research. One potential application is in the development of new treatments for Parkinson's disease. By understanding the mechanism of action of this compound, researchers may be able to develop drugs that can selectively target dopaminergic neurons and prevent their destruction. Another potential application is in the study of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease, where the selective destruction of neurons is also a hallmark of the disease.
合成法
The synthesis of 1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide involves several steps, including the reaction of 1-(2-bromoethyl)thiophene with piperidine, followed by the addition of sulfonyl chloride and finally, the reaction with 1-methylpyrazole-4-carboxamide. The final product is obtained after purification using chromatography techniques.
科学的研究の応用
1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide has been widely used in scientific research to study Parkinson's disease. It is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in animal models. This compound has also been used to study the role of MAO-B in the pathogenesis of Parkinson's disease.
特性
IUPAC Name |
1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2/c1-18-11-13(10-17-18)15(20)16-9-12-4-6-19(7-5-12)24(21,22)14-3-2-8-23-14/h2-3,8,10-12H,4-7,9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWUGDZUEQGFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B7548087.png)
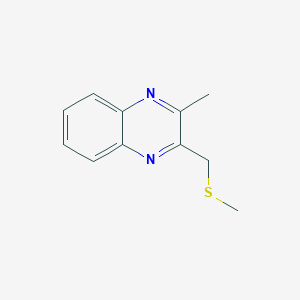
![1-methyl-6-oxo-N-[3-(pyridin-2-ylcarbamoyl)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7548095.png)
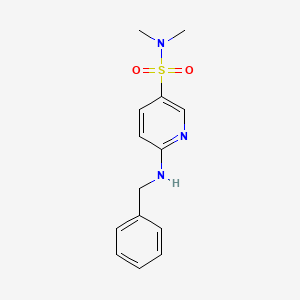
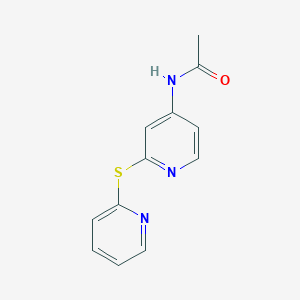
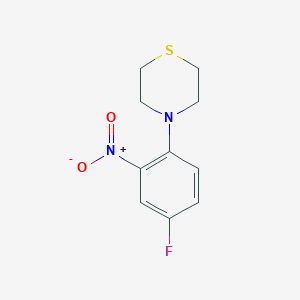
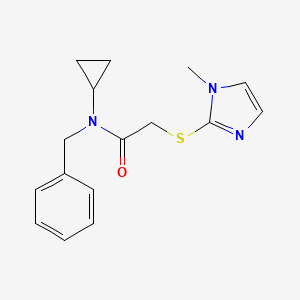
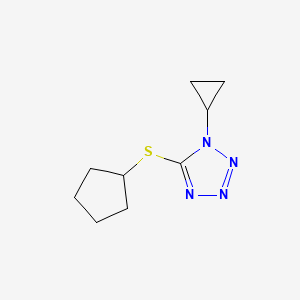




![ethyl 4-{[(2-ethylphenyl)amino]sulfonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B7548178.png)
